2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21N7O3 and its molecular weight is 407.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a triazine ring fused with a purine structure and an acetamide group. Its complex structure suggests potential interactions with various biological targets. The molecular formula is C17H20N4O3, indicating it contains multiple functional groups that may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar triazine derivatives. Research indicates that compounds with triazine structures often exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related triazine derivatives on human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, suggesting strong antiproliferative effects.
- Induction of apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations when treated with these derivatives.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
d17 | A549 | 6.76 | Apoptosis via Bax/Bcl-2 modulation |
d17 | MCF-7 | 5.93 | Inhibition of Akt phosphorylation |
These findings suggest that the compound may share similar mechanisms of action and could be further investigated for its potential as an anticancer agent.
The biological activity of this compound is likely mediated through several pathways:
- Apoptosis Induction : By modulating apoptotic proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Compounds in this class may interfere with cell cycle progression.
- Inhibition of Oncogenic Pathways : Targeting key signaling pathways such as the PI3K/Akt pathway has been noted in related studies.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that similar compounds exhibit favorable pharmacokinetic profiles with moderate toxicity to healthy cells at therapeutic concentrations.
Toxicity Assessment
In vitro studies indicate low toxicity towards normal hepatocyte cells (LO2) when treated at therapeutic concentrations, supporting the notion that these compounds can selectively target cancer cells while sparing normal tissues.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.
- Structural modifications : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.
- Mechanistic studies : Detailed studies on the molecular mechanisms underlying the observed biological activities would enhance understanding and facilitate drug development.
特性
IUPAC Name |
2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-13-11-26-16-17(22-19(26)27(23-13)12-15(21)28)24(2)20(30)25(18(16)29)10-6-9-14-7-4-3-5-8-14/h3-9H,10-12H2,1-2H3,(H2,21,28)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQFEHGMZPPWIA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。